ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate
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Overview
Description
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate is an organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Amino Group: The amino group is introduced at the 6-position of the benzoxazole ring through a nucleophilic substitution reaction.
Formation of the Propenoate Moiety: The propenoate moiety is formed by the Knoevenagel condensation of the benzoxazole derivative with ethyl cyanoacetate in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated benzoxazole derivatives.
Reduction: Amino-substituted propenoates.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and ethyl ester groups may also contribute to its overall biological activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate can be compared with other benzoxazole derivatives such as:
Ethyl (E)-3-(1,3-benzothiazol-6-ylamino)-2-cyano-2-propenoate: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-butenoate: Similar structure but with a butenoate moiety instead of a propenoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-18-13(17)9(6-14)7-15-10-3-4-11-12(5-10)19-8-16-11/h3-5,7-8,15H,2H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVNWDOQQGBER-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)N=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)N=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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